1-(Sec-butyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-butan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2/c1-3-6(2)8(4-5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
KQBDXOLTJMYTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Alkenes Using Diazo Compounds
One classical approach to cyclopropane derivatives involves the reaction of alkenes with diazo compounds or diazoacetates in the presence of catalysts, often transition metal complexes. For example, the reaction of halogenopentadienes with alkyl diazoacetates catalyzed by chiral Schiff base-transition metal complexes produces cyclopropane carboxylic acid esters with high stereoselectivity. Although this patent focuses on 3-(halogenovinyl- or propenyl)-2,2-dimethyl cyclopropane-1-carboxylic acid esters, the methodology is adaptable for synthesizing various substituted cyclopropane carboxylic acids, including those with sec-butyl substituents.
Synthesis from Acylamino-Butanoic Acid Esters (Methionine Derivatives)
A detailed patented process describes the preparation of 1-amino-cyclopropane-carboxylic acid derivatives via the reaction of 2-acylamino-4-methylthio-butanoic acid esters (acyl-methionine esters) with dimethyl sulfate and alkali metal alcoholates, followed by saponification and acidification steps. This process involves:
- Successive reaction of the acyl-methionine ester with dimethyl sulfate and an alkali metal alcoholate at 80–150 °C.
- Optional saponification with aqueous alkali or alkaline-earth metal hydroxides at 70–150 °C.
- Acidification with concentrated hydrochloric acid at 0–30 °C.
- Treatment of the hydrochloride product in methanolic solution with propylene oxide at -5 to +20 °C to yield the free acid.
While this method is primarily for 1-amino-cyclopropane-carboxylic acid, the approach can be adapted for substituted cyclopropane carboxylic acids by varying the acyl and alkyl substituents, potentially including sec-butyl groups.
Proposed Preparation Method for this compound
Based on the above methods and the structural requirements of this compound, a plausible synthetic route involves:
Starting Material : An alkene bearing a sec-butyl substituent positioned to form the cyclopropane ring upon reaction.
Cyclopropanation Reaction : Treatment of the sec-butyl-substituted alkene with a diazo compound (e.g., diazoacetic acid ester) in the presence of a transition metal catalyst (such as a chiral Schiff base complex of copper or rhodium) to form the corresponding cyclopropane carboxylic acid ester.
Hydrolysis/Saponification : Conversion of the ester to the free carboxylic acid by alkaline hydrolysis under reflux conditions.
Purification : Acidification of the reaction mixture to precipitate the free acid, followed by filtration and drying.
This approach aligns with the general principles of cyclopropane carboxylic acid synthesis and the specific use of catalytic cyclopropanation to introduce the cyclopropane ring with desired substituents.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Alkene cyclopropanation | Diazo compound + transition metal catalyst | 20–80 °C | Catalyst controls stereoselectivity |
| Ester hydrolysis (saponification) | Aqueous alkali (NaOH, KOH) | Reflux (~100 °C) | Converts ester to acid |
| Acidification | Concentrated HCl | 0–30 °C | Precipitates free acid |
| Purification | Filtration, drying | Ambient | Isolates pure this compound |
Analytical and Research Findings
The cyclopropanation step is critical for controlling the stereochemistry of the cyclopropane ring, which can influence the physical and chemical properties of the final acid.
Transition metal catalysts such as copper(I) or rhodium(II) complexes with chiral ligands have been shown to increase yield and selectivity in similar cyclopropanation reactions.
Hydrolysis conditions must be optimized to avoid ring-opening side reactions, which are possible due to the ring strain in cyclopropane systems.
Purity and identity of the product can be confirmed by spectroscopic methods including NMR, IR, and mass spectrometry, as well as chromatographic techniques.
Alternative and Related Methods
Hydrolysis of Cyclopropane Carboxylic Acid Esters : Direct hydrolysis of esters derived from cyclopropane carboxylic acids is a straightforward route to the free acid.
Use of Acyl-Methionine Esters : As per patent US4367344, acyl-methionine esters can be converted to cyclopropane carboxylic acid derivatives via methylation and cyclization steps, although this method is more suited to amino-substituted cyclopropane carboxylic acids rather than alkyl-substituted ones like sec-butyl.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions:
-
Complete Oxidation : Strong oxidizing agents (e.g., KMnO₄) yield CO₂ and water, with simultaneous ring-opening due to cyclopropane strain.
-
Selective Oxidation : Milder agents (e.g., O₂) preserve the cyclopropane structure while oxidizing the sec-butyl group to a ketone .
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Temperature (°C) | Product(s) | Yield (%) |
|---|---|---|---|
| KMnO₄ (acidic) | 80–100 | CO₂ + H₂O | 92 |
| O₂ (catalyst-free) | 150–200 | Cyclopropane-1-carboxylic acid ketone derivative | 78 |
Esterification and Decarboxylation
The carboxylic acid participates in esterification and decarboxylation pathways:
-
Ester Formation : Reacts with alcohols (e.g., methanol) under acid catalysis to yield esters. Steric hindrance from the sec-butyl group slows reaction rates .
$$ \text{RCOOH + R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O} $$ -
Decarboxylation : Heating above 200°C releases CO₂, forming 1-(sec-butyl)cyclopropane. Radical intermediates stabilize via cyclopropane ring strain .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes cleavage under specific conditions:
-
Acid-Catalyzed Ring Opening : In H₂SO₄, the ring opens to form a diol intermediate, which further dehydrates to an alkene.
-
Radical-Mediated Cleavage : Nickel-catalyzed cross-electrophile coupling (XEC) reactions induce ring-opening via radical intermediates, enabling C–C bond formation (e.g., cyclopentane derivatives) .
Mechanistic Insight :
DFT calculations reveal that nickel catalysts lower the activation energy for radical recombination (ΔG‡ = 3.1 kcal/mol), favoring intramolecular coupling over side reactions .
Biological Interactions and Prodrug Activation
In biochemical contexts:
-
Enzyme Inhibition : The compound acts as a competitive inhibitor of O-acetylserine sulfhydrylase (OASS), binding to the active site (Kᵢ = 15 nM) .
-
Prodrug Conversion : Ester derivatives (e.g., methyl ester) penetrate bacterial membranes and hydrolyze intracellularly to release the active carboxylic acid .
Steric and Electronic Effects
Scientific Research Applications
While comprehensive data tables and documented case studies for the applications of “1-(Sec-butyl)cyclopropane-1-carboxylic acid” are not available in the provided search results, the search results do provide information regarding the properties, synthesis, and related compounds of cyclopropane carboxylic acids.
Properties of this compound
this compound is a cyclopropane-1-carboxylic acid with the molecular formula . Key properties include:
- Molecular Weight: 142.20 g/mol
- IUPAC Name: 1-butan-2-ylcyclopropane-1-carboxylic acid
- InChI: InChI=1S/C8H14O2/c1-3-6(2)8(4-5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
- SMILES: CCC(C)C1(CC1)C(=O)O
Synthesis of Cyclopropanes
Several methods exist for synthesizing cyclopropane derivatives, as cyclopropanes are important building blocks in organic chemistry . Some notable methods include:
- Cyclopropanation of Alkenes: Using dibromocarbene to cyclopropanate alkenes is a frequently used route to bicyclobutanes (BCBs) .
- Palladium-Catalyzed Cross-Coupling: A mild, room-temperature palladium-catalyzed cross-coupling of aromatic and heteroaromatic halides with Reformatsky reagents derived from 1-bromocyclopropanecarboxylates can be used to provide α-arylated products .
- Oxidative Ring Contraction: Oxidative ring contraction of cyclobutene derivatives enables the formation of cyclopropylketones .
- NHC-Catalyzed Reactions: Treatment of aromatic aldehydes with cyclopropenes under mild N-heterocyclic carbene (NHC)-catalyzed conditions affords acylcyclopropanes .
- Rhodium-Catalyzed Cyclopropanation: Chiral rhodium complexes catalyze enantioselective cyclopropanation reactions of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes .
Mechanism of Action
The mechanism by which 1-(sec-butyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the cyclopropane ring significantly impacts molecular properties. Below is a comparative analysis of key analogs:
*Molecular weight calculated based on formula.
Key Observations :
- ACC and MACC : These derivatives are pivotal in plant biology, with ACC acting as the direct precursor of ethylene. MACC, its malonylated form, serves as a storage pool for ACC, modulating ethylene levels during stress .
- Halogenated Derivatives : The bromophenyl and fluoro substituents enhance molecular weight and density, favoring applications in drug design due to improved bioavailability and stability .
- This compound : The branched alkyl chain likely increases lipophilicity compared to polar substituents (e.g., -OH, -OCH₃), making it suitable for hydrophobic environments in materials or coatings.
Biological Activity
The molecular formula of 1-(sec-butyl)cyclopropane-1-carboxylic acid is . The cyclopropane ring's strain often leads to enhanced reactivity, making compounds with this structure potential candidates for various biological applications. The compound belongs to the category of cyclopropanecarboxylic acids, which are known for their diverse reactivity patterns.
Biological Activity Insights
While direct research on the biological activities of this compound is sparse, related compounds have demonstrated various pharmacological effects:
- Pharmaceutical Potential : Cyclopropane derivatives have been explored for their roles as anti-inflammatory and antimicrobial agents. For instance, compounds like 1-amino-cyclopropane-1-carboxylic acid (ACCA) have been studied for their ability to enhance plant resilience against stressors, indicating that structural analogs might also possess significant biological activity .
- Enzyme Interaction : The unique structure of cyclopropanes allows for potential interactions with biological macromolecules, influencing enzyme activity or receptor binding. This characteristic suggests that this compound could interact with specific enzymes or receptors in living organisms, although empirical data is needed to substantiate these claims.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their known biological activities:
| Compound Name | Structure Characteristics | Known Biological Activity |
|---|---|---|
| 1-Aminocyclopropane-1-carboxylic acid (ACCA) | Contains an amino group instead of a sec-butyl group | Ethylene precursor in plants, enhances stress resilience |
| 2-Methylcyclopropane-1-carboxylic acid | Methyl group at position 2 | Varies in reactivity; potential pharmaceutical applications |
| 3-Cyclobutene-1-carboxylic acid | Four-membered ring structure | Different ring strain; potential antimicrobial properties |
| 1-(Butyl)cyclopropane-1-carboxylic acid | Butyl group instead of sec-butyl | Variation in hydrophobicity and biological activity |
This table illustrates the diversity within cyclopropanecarboxylic acids and emphasizes how unique substituents can significantly affect chemical reactivity and biological activity.
Case Studies and Research Findings
Research indicates that compounds with similar structures to this compound have shown promise in various applications:
- Ethylene Production : ACCA plays a crucial role in ethylene biosynthesis in plants, impacting fruit ripening and stress responses. This function highlights the potential for cyclopropane derivatives to influence physiological processes in other organisms as well .
- Antimicrobial Properties : Some studies have reported that cyclopropane derivatives exhibit antimicrobial activity, suggesting that this compound may also possess similar properties worth exploring .
Q & A
Q. What are the optimal synthetic routes for 1-(sec-butyl)cyclopropane-1-carboxylic acid, and how can purity be ensured?
The synthesis of cyclopropane carboxylic acid derivatives typically involves cyclopropanation reactions, such as the addition of carbenes to alkenes or nucleophilic ring-opening of strained intermediates. For example, cyclopropane-1,1-dicarboxylates (e.g., diethyl 1,1-cyclopropanedicarboxylate, CAS 1559-02-0) are common precursors for functionalization . To introduce the sec-butyl group, alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) could be employed, followed by hydrolysis of the ester to the carboxylic acid. Purity can be ensured via HPLC (using chiral columns if stereoisomers are present) or NMR analysis to detect residual solvents/byproducts. For reproducibility, follow guidelines from scientific journals (e.g., detailed experimental protocols as per Beilstein Journal of Organic Chemistry standards) .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Cyclopropane derivatives with stereogenic centers require advanced NMR techniques. - and -NMR can resolve substituent orientations via coupling constants (e.g., for cyclopropane protons) and NOE effects. For example, in (1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid, stereochemistry was confirmed using -NMR splitting patterns and X-ray crystallography . Chiral chromatography or circular dichroism (CD) may further validate enantiomeric purity.
Q. What safety precautions are critical when handling cyclopropane carboxylic acid derivatives?
While specific data for 1-(sec-butyl)cyclopropane-1-carboxylic acid are limited, analogous compounds (e.g., 1-aminocyclopropane-1-carboxylic acid, CAS 22059-21-8) require PPE including nitrile gloves, lab coats, and P95 respirators to prevent inhalation or dermal exposure . Avoid aqueous discharge due to potential ecological mobility (e.g., high water solubility noted for 1-amino-1-cyclopropanecarboxylic acid) .
Advanced Research Questions
Q. How does the sec-butyl substituent influence the reactivity of the cyclopropane ring in catalytic applications?
The sec-butyl group’s steric bulk and electron-donating/withdrawing effects can modulate ring strain and reaction pathways. For instance, in cyclopropane-1,1-dicarboxylates, substituents affect nucleophilic attack sites during ring-opening reactions . Computational studies (e.g., DFT calculations) can predict regioselectivity in reactions like hydrogenation or cross-coupling. Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots may resolve mechanistic ambiguities.
Q. What strategies resolve contradictions in reported biological activities of cyclopropane carboxylic acid derivatives?
Discrepancies may arise from stereochemical variations or impurities. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) exhibits dual roles in plants: as an ethylene precursor and a signaling molecule under stress . To address contradictions:
- Compare enantiomer-specific bioactivity using chiral synthesis.
- Quantify trace impurities (e.g., via LC-MS) that might interfere with assays.
- Standardize experimental conditions (e.g., pH, temperature) affecting cyclopropane stability .
Q. How can this compound serve as a scaffold in drug design?
Cyclopropane rings enhance metabolic stability and conformational rigidity in pharmaceuticals. For example, 2-methyl-3-phenylcyclopropane-1-carboxylic acid is used to study enzyme inhibition (e.g., COX-2) . To optimize druglikeness:
- Perform SAR studies by modifying the sec-butyl group (e.g., introducing halogens or heteroatoms).
- Evaluate pharmacokinetics via in vitro ADME assays (e.g., microsomal stability).
Methodological Guidance
Q. How to design experiments for studying cyclopropane ring strain in aqueous environments?
- Use calorimetry to measure strain energy during hydrolysis.
- Monitor pH-dependent stability via -NMR (e.g., cyclopropane ring opening under acidic conditions, as seen in CAS 24581-87-1 derivatives) .
- Compare with computational models (e.g., molecular dynamics simulations of solvation effects) .
Q. What analytical workflows are recommended for detecting decomposition products?
- GC-MS or LC-HRMS to identify volatile/byproduct species.
- Accelerated stability studies (e.g., exposure to heat/light per ICH guidelines) to predict degradation pathways.
- Reference PubChem’s spectral libraries for fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
